1-(2-Azido-4-methylbenzoyl)piperidin-2-one
Description
Properties
CAS No. |
797751-38-3 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-azido-4-methylbenzoyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FUADBLAEYWFJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Piperidin-2-one
The most widely reported method involves the acylation of piperidin-2-one with 2-azido-4-methylbenzoyl chloride under basic conditions.
Procedure :
- Synthesis of 2-azido-4-methylbenzoyl chloride :
- 2-Chloro-4-methylbenzoic acid is treated with sodium azide ($$ \text{NaN}_3 $$) in dimethylformamide (DMF) at 60°C for 12 hours to yield 2-azido-4-methylbenzoic acid.
- The acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) in anhydrous dichloromethane (DCM).
- Coupling reaction :
- Piperidin-2-one is dissolved in DCM with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.
- 2-Azido-4-methylbenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6–12 hours.
- The product is isolated via extraction and purified by column chromatography (ethyl acetate/hexane, 1:3).
Yield : 65–78%.
Advantages : Straightforward, high scalability.
Challenges : Handling moisture-sensitive acyl chlorides and explosive azides requires strict safety protocols.
Protection-Deprotection Approach
This method employs temporary protection of the piperidin-2-one nitrogen to prevent side reactions.
Procedure :
- Boc protection :
Acylation :
Deprotection :
Yield : 70–82% over three steps.
Advantages : Improved regioselectivity and purity.
Challenges : Additional steps increase synthesis time.
Coupling Reagent-Mediated Synthesis
Modern methods utilize coupling agents to enhance efficiency.
Procedure :
- Activation of carboxylic acid :
- Amide bond formation :
Yield : 80–85%.
Advantages : Mild conditions, high functional group tolerance.
Challenges : Cost of reagents and purification challenges due to polar byproducts.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Safety Considerations |
|---|---|---|---|
| Direct Acylation | 65–78% | 6–12 hours | Explosive azides, moisture-sensitive reagents |
| Protection-Deprotection | 70–82% | 18–24 hours | Acidic deprotection conditions |
| Coupling Reagent-Mediated | 80–85% | 4–6 hours | High reagent cost |
Mechanistic Insights
- Acylation : Nucleophilic attack by the piperidin-2-one nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride, facilitated by base-mediated deprotonation.
- Azide Introduction : A nucleophilic aromatic substitution (SNAr) replaces a halogen (e.g., Cl) with an azide group via $$ \text{NaN}_3 $$.
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
- Temperature Control : Reactions performed at 0°C minimize side reactions during acylation.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively isolates the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-4-methylbenzoyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to nitro derivatives .
Scientific Research Applications
1-(2-Azido-4-methylbenzoyl)piperidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The piperidin-2-one moiety can interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Azido Derivatives : The azido group in 1-(2-Azido-4-methylbenzoyl)piperidin-2-one and (3S,5S,6R)-3-azido-6-methylpiperidin-2-one enables rapid cycloaddition reactions, making them valuable for probe labeling or drug-target engagement studies. However, the trifluoroethyl group in the latter increases metabolic stability due to fluorine’s electronegativity .
- Amino/Methoxy Derivatives: 1-(5-Amino-2-methoxyphenyl)piperidin-2-one exhibits enhanced solubility and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .
- Triazine-Containing Analogs : Compound 29’s triazine moiety introduces planar aromaticity, likely improving binding affinity to FFAR1/FFAR4 receptors, as seen in its role as a dual-acting modulator .
Key Observations :
- Azido Group Introduction : The azido group in piperidin-2-one derivatives is typically introduced via nucleophilic substitution or azide-transfer reagents (e.g., NaN₃), as inferred from fluorinated analogs .
- Yield Challenges : Complex substituents (e.g., triazine in Compound 29) reduce yields due to steric hindrance and purification demands, whereas simpler derivatives (e.g., thione analogs) achieve higher yields .
Physicochemical and Pharmacological Properties
- Solubility: 1-(5-Amino-2-methoxyphenyl)piperidin-2-one demonstrates balanced polar/non-polar characteristics, enabling solubility in both aqueous and organic media . In contrast, azido derivatives like 1-(2-Azido-4-methylbenzoyl)piperidin-2-one are likely less water-soluble due to the hydrophobic benzoyl group.
- Reactivity: The azido group’s high reactivity contrasts with the amino group’s nucleophilicty, directing these compounds toward divergent applications (e.g., bioconjugation vs. hydrogen-bond-mediated target binding) .
- Therapeutic Potential: Triazine-containing analogs (e.g., Compound 29) show promise as allosteric modulators, while fluorinated azido derivatives may serve as intermediates for CNS drugs due to blood-brain barrier penetration .
Biological Activity
1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-(2-Azido-4-methylbenzoyl)piperidin-2-one features an azido group, which is known for its reactivity in various chemical reactions, particularly in bioorthogonal chemistry. The compound can be represented structurally as follows:
The biological activity of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one primarily stems from its azido group. This group allows the compound to participate in cycloaddition reactions, forming triazole derivatives that can interact with biological macromolecules. These interactions can lead to covalent modifications, making it a valuable tool in enzyme studies and protein labeling.
Key Mechanisms:
- Enzyme Mechanism Studies : The azido group facilitates the study of enzyme mechanisms by allowing for specific labeling of active sites.
- Protein Labeling : It can be utilized to tag proteins for tracking and studying their interactions within biological systems.
Biological Activity
Research indicates that 1-(2-Azido-4-methylbenzoyl)piperidin-2-one exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperidinones, including this compound, possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity
In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation in cancer therapy.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one on human cancer cell lines (e.g., A431 and Jurkat). The results indicated an IC50 value below that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition of NLRP3 inflammasome activity, indicating potential anti-inflammatory applications .
Applications in Drug Development
The unique properties of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one make it a promising candidate for drug development:
- Antiviral Agents : Its derivatives are being explored for antiviral activities against various pathogens.
- Cancer Therapeutics : Given its cytotoxic properties, it may serve as a scaffold for developing new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
